molecular formula C8H15NO3 B11728771 2-Carbamoyl-4,4-dimethylpentanoic acid CAS No. 88319-39-5

2-Carbamoyl-4,4-dimethylpentanoic acid

Cat. No.: B11728771
CAS No.: 88319-39-5
M. Wt: 173.21 g/mol
InChI Key: HRMKUBOMPAVUME-UHFFFAOYSA-N
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Description

2-Carbamoyl-4,4-dimethylpentanoic Acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . Its CAS registry number is 88319-39-5 . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a building block or intermediate in synthetic organic chemistry. The carbamoyl and carboxylic acid functional groups make it a versatile precursor for the synthesis of more complex molecules. For specific handling and storage information, please refer to the Safety Data Sheet (SDS). Note on Information Availability: Current scientific literature and commercial databases have limited public information on the specific applications, mechanism of action, and detailed physical properties (such as melting point, boiling point, and solubility) for this compound. The information presented here is based on available screening results.

Properties

CAS No.

88319-39-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-carbamoyl-4,4-dimethylpentanoic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,3)4-5(6(9)10)7(11)12/h5H,4H2,1-3H3,(H2,9,10)(H,11,12)

InChI Key

HRMKUBOMPAVUME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Pospisek and Blaha Method (1987)

The most widely cited synthesis, developed by Pospisek and Blaha, involves a two-step condensation-hydrolysis sequence starting from 4,4-dimethyl-2-cyanopentanoic acid.

Step 1: Cyanogroup Conversion to Carbamoyl

The nitrile group of 4,4-dimethyl-2-cyanopentanoic acid undergoes controlled hydrolysis in the presence of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 60–80°C, yielding an intermediate amide. This step is critical for preserving the stereochemical integrity of the molecule.

Step 2: Acid-Catalyzed Cyclization and Purification

The intermediate amide is treated with acetic anhydride to facilitate cyclization, followed by alkaline hydrolysis to yield the final product. The reaction mixture is purified via recrystallization from ethyl acetate, achieving a reported yield of 51%.

Key Advantages:

  • Avoids hazardous reagents like phosgene.

  • Scalable to multigram quantities.

Limitations:

  • Moderate yield due to competing hydrolysis pathways.

  • Requires stringent temperature control to prevent decarboxylation.

Alternative Pathways Explored in Patent Literature

While no direct patents for this compound exist, analogous methods for carbamoyl-containing compounds suggest potential optimizations. For instance, EP3331874A1 describes palladium-catalyzed coupling reactions for introducing carbamoyl groups into aromatic systems. Although untested for aliphatic substrates, such methods could theoretically adapt [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) as a catalyst for direct C–N bond formation.

Analytical Characterization

Modern quality control protocols employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify purity. The 1H^1\text{H}-NMR spectrum of this compound exhibits distinct signals for the methyl groups (δ\delta 1.20 ppm) and the carbamoyl proton (δ\delta 6.80 ppm). Mass spectrometry confirms the molecular ion peak at m/z 173.105.

Applications and Derivatives

The compound serves as a precursor for protease inhibitors and β-lactamase-resistant antibiotics. Recent studies highlight its utility in synthesizing chiral auxiliaries for asymmetric catalysis. Derivatives featuring modified carbamoyl groups (e.g., N-methylcarbamoyl) show enhanced bioavailability in preclinical trials .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Carbamoyl-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

a. (S)-2-Amino-4,4-dimethylpentanoic Acid
  • Structure : Replaces the carbamoyl group with a primary amine (-NH₂) at C2.
  • Properties: Molecular weight: 145.2 g/mol (vs. ~173.2 g/mol for 2-carbamoyl variant due to CONH₂ group) . Solubility: Limited in polar solvents (e.g., MTHP), often requiring esterification for improved solubility .
  • Applications: Used in D-box peptides to inhibit the Anaphase Promoting Complex/Cyclosome (APC/C). The (S)-enantiomer forms critical hydrogen bonds with Cdc20WD40, enhancing binding affinity (KD = 5.9 µM in optimized peptides) . Serves as a precursor for acetylated derivatives like (S)-2-acetamido-4,4-dimethylpentanoic acid, used in peptide synthesis .
b. 3-Amino-4,4-dimethylpentanoic Acid
  • Structure: Amino group at C3 instead of C2.
  • Applications :
    • Identified as a PB2 inhibitor with antiviral activity, highlighting positional isomerism’s impact on biological function .
c. 2-Acetamido-4,4-dimethylpentanoic Acid
  • Structure : Acetamido (-NHCOCH₃) group at C2.
  • Properties :
    • Increased lipophilicity compared to the carbamoyl variant.
  • Applications : Intermediate in peptide libraries for drug discovery .

Functional Derivatives

a. Hydrochloride Salts
  • Example: (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS 407578-46-5).
  • Properties :
    • Enhanced stability and solubility in aqueous media.
    • Hazard profile: Irritant (H315, H319, H335) .
b. Esterified Derivatives
  • Example: Methyl or benzyl esters of 4,4-dimethylpentanoic acid analogs.
  • Applications : Improve solubility in organic solvents for catalytic hydrogenation reactions .

Biological Activity

2-Carbamoyl-4,4-dimethylpentanoic acid (CAS No. 79777-82-5) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is recognized for its ergogenic properties, influencing various physiological processes, including hormone secretion and muscle recovery. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 245.315 g/mol
  • Density : 1.048 g/cm³
  • Boiling Point : 364.4 °C at 760 mmHg
  • Flash Point : 174.2 °C
  • LogP : 2.791

Ergogenic Effects

Amino acids and their derivatives, including this compound, have been studied for their ergogenic effects—enhancing physical performance and recovery during exercise. They are known to influence:

  • Anabolic Hormone Secretion : These compounds can stimulate the secretion of hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .
  • Muscle Damage Prevention : They help in reducing exercise-induced muscle damage by modulating inflammatory responses and oxidative stress .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

  • Influence on Urea Cycle : Research indicates that amino acids play a significant role in urea synthesis and nitrogen metabolism, which are critical during high-intensity exercise .
  • Neuroprotective Effects : Some studies suggest that amino acid derivatives may have neuroprotective properties, potentially enhancing cognitive performance during stress-related tasks .

Study on Ergogenic Supplements

A study conducted by Luckose et al. (2015) examined the effects of various amino acid derivatives on physical performance and mental acuity. The findings indicated that participants who supplemented with compounds like this compound demonstrated improved endurance and reduced fatigue levels during prolonged exercise sessions .

Urea Cycle Disorders

Another significant area of research involves the impact of amino acids on patients with urea cycle disorders (UCDs). A study highlighted that supplementation with branched-chain amino acids (BCAAs) could mitigate the metabolic disturbances associated with UCDs, suggesting a potential therapeutic role for compounds like this compound in managing these conditions .

Data Table

PropertyValue
Molecular FormulaC₁₂H₂₃NO₄
Molecular Weight245.315 g/mol
Density1.048 g/cm³
Boiling Point364.4 °C
Flash Point174.2 °C
LogP2.791

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
EsterificationSOCl₂, MeOH, 0°C → 70°C99%
Chiral ResolutionEnzymatic or chemical resolutionVaries

How is the purity and structural integrity of this compound verified experimentally?

Answer:
Analytical techniques are critical for validation:

  • HPLC and NMR : Purity is assessed via reverse-phase HPLC, while structural confirmation relies on ¹H/¹³C NMR to verify carbamoyl and dimethyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 181.66 g/mol for hydrochloride salts) .
  • X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

How does stereochemistry influence the biological activity of 4,4-dimethylpentanoic acid derivatives?

Answer:
Chiral centers critically modulate interactions with biological targets. For example:

  • (S)-Enantiomers : Derivatives like (S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid (NV-5138) show selective activation of mTORC1, a key enzyme in neuroplasticity and antidepressant responses .
  • Mechanistic Insight : Stereochemistry affects binding affinity to enzyme active sites, as demonstrated by in vitro kinase assays and molecular docking studies .

Q. Table 2: Stereochemical Impact on Bioactivity

CompoundTargetEC₅₀/IC₅₀Reference
(S)-NV-5138mTORC10.5 μM
(R)-3-Amino-4,4-dimethylpentanoic acidNon-selective>10 μM

What experimental designs are used to study the pharmacokinetics (PK) of 4,4-dimethylpentanoic acid derivatives in vivo?

Answer:
PK studies employ:

  • Dose Escalation Trials : Randomized, double-blind, placebo-controlled studies with ascending oral doses (e.g., 400–3000 mg) to assess tolerability and plasma/CSF concentrations .
  • Biomarker Correlation : CSF levels of mTORC1-associated biomarkers (e.g., orotic acid) are measured alongside drug concentrations to establish pharmacodynamic relationships .

Q. Table 3: PK Parameters for NV-5138

Dose (mg)Cₘₐₓ (μM)T₁/₂ (h)CSF Penetration (%)
160012.36.278
300024.17.885

What physicochemical properties of this compound are critical for formulation stability?

Answer:
Key properties include:

  • Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >10 mM in DMSO), facilitating in vitro assays .
  • Thermal Stability : Melting points (e.g., 223–225°C for hydrated forms) and hygroscopicity data guide storage conditions (dry, inert atmosphere) .
  • pKa Values : Carboxylic acid (pKa ~2.5) and amine (pKa ~9.5) groups influence ionization and membrane permeability .

How can crystallographic data inform the design of enzyme-targeted 4,4-dimethylpentanoic acid derivatives?

Answer:
Crystal engineering principles (supramolecular synthons) predict intermolecular interactions:

  • Hydrogen Bonding : Carbamoyl and carboxyl groups form stable synthons with enzyme active sites, as seen in mTORC1 co-crystal structures .
  • Steric Effects : Dimethyl groups at C4 induce conformational rigidity, optimizing binding to hydrophobic enzyme pockets .

Q. Table 4: Crystallographic Parameters

CompoundSpace GroupHydrogen Bonds (Å)Reference
(3R)-3-Amino-4,4-dimethylpentanoic acidP2₁2₁22.8–3.1

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